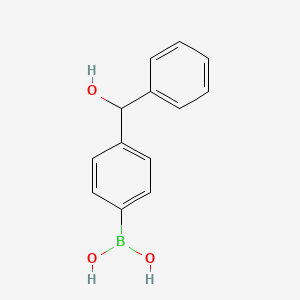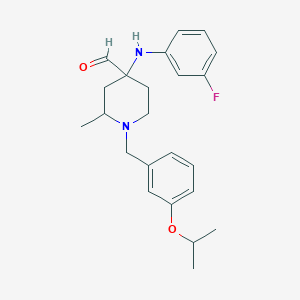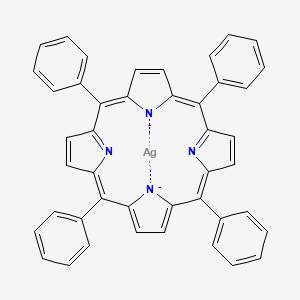
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related boronic acid derivatives, including (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, often involves the use of organic phosphonic acids and esters due to their extensive applications in medicine, agriculture, and industrial chemistry. Boronic acids, acting as synthetic intermediates and building blocks, are crucial in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids, as demonstrated in the synthesis of {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate and {4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl}boronic acid, reveals the multifaceted nature of these compounds for further application opportunities (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of three different substituents attached to a central C-H group, namely 4-boronophenyl, diethoxyphosphoryl, and amine. This structure is pivotal in determining the compound's reactivity and binding capabilities. For example, in the study by Zhang et al. (2017), the compound crystallizes as a monohydrate, and OB-H...N hydrogen bonds link neighboring molecules into chains, highlighting the importance of molecular structure in understanding the compound's properties and potential applications.
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions due to their ability to form reversible covalent bonds with hydroxy groups. This property is exploited in electrophilic and nucleophilic modes of activation in various organic reactions. The catalytic activation of hydroxy functional groups by boronic acids under mild conditions is a significant area of interest, leading to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids (Hall, 2019).
Applications De Recherche Scientifique
-
Boronic Acid-Containing Hydrogels
- Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods : The synthesis of these hydrogels involves the introduction of boronic acid functionality into the hydrogel structure .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
-
Silicon Nanocrystals (SiNCs)
- Application : Silicon nanocrystals have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
- Methods : In one study, lipophilic silicon nanocrystals were prepared by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals and 1-decene .
- Results : The resulting SiNCs/PDMS coating exhibits superior transparency, outstanding fluorescence stabilities, and excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .
-
Synthetic Hydrogels
- Application : Synthetic hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure . They are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems .
- Methods : The synthesis of these hydrogels involves the use of various constituent molecules (monomers, cross-linkers, composite materials, etc.) and methods to prepare polymer networks .
- Results : These hydrogels have found applications in a wide range of areas including, but not limited to, tissue engineering, biomedical, and sensing applications .
-
Polyaniline and Polypyrrole Hydrogels
- Application : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . They have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
- Methods : The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
- Results : These hydrogels have been studied extensively for applications in catalysis, pollutant removal, and energy storage .
Safety And Hazards
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Propriétés
IUPAC Name |
[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVEVNHPYZAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)


![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)